

Molecular structure and weight of 5-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridine

Cat. No.: B1304894

[Get Quote](#)

In-Depth Technical Guide: 5-Fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of **5-Fluoro-2-methoxypyridine**. It includes detailed experimental protocols for its synthesis and characterization, alongside a summary of its key quantitative data.

Molecular Structure and Properties

5-Fluoro-2-methoxypyridine is a substituted pyridine derivative with the molecular formula C₆H₆FNO.^[1] It is characterized by a pyridine ring functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position.^[1] This substitution pattern imparts specific electronic properties to the molecule, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.^[1] The fluorine atom can enhance metabolic stability and lipophilicity, while the methoxy group can influence the reactivity of the pyridine ring.^[1]

Quantitative Data Summary

The key physicochemical properties of **5-Fluoro-2-methoxypyridine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ FNO	[1]
Molecular Weight	127.12 g/mol	
Appearance	White crystalline powder	[1]
Boiling Point	~144.8 °C at 760 mmHg	[1]
Density	~1.146 g/cm ³	[1]
CAS Number	51173-04-7	[1]

Experimental Protocols

Synthesis of 5-Fluoro-2-methoxypyridine

A common synthetic route to **5-Fluoro-2-methoxypyridine** involves the diazotization of 2-methoxy-5-aminopyridine followed by a fluorination reaction.[\[2\]](#)

Materials:

- 2-methoxy-5-aminopyridine
- Hydrochloric acid (HCl) or other suitable acid
- Sodium nitrite (NaNO₂)
- Tetrafluoroboric acid (HBF₄) or another fluorinating agent
- Appropriate solvents (e.g., water, organic solvents for extraction)
- Ice bath
- Standard laboratory glassware

Procedure:

- Dissolve 2-methoxy-5-aminopyridine in an acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.[\[2\]](#)

- Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature between 0-5 °C to form the diazonium salt intermediate.[2]
- To the diazonium salt solution, add the fluorinating agent (e.g., tetrafluoroboric acid) at low temperature.[2]
- Allow the reaction mixture to warm to room temperature and then gently heat to 35-45 °C to complete the fluorination.[2]
- After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **5-Fluoro-2-methoxypyridine** by vacuum distillation or column chromatography.

Characterization Protocols

Objective: To confirm the molecular structure of **5-Fluoro-2-methoxypyridine** by analyzing the chemical shifts and coupling constants of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

- Dissolve 5-10 mg of purified **5-Fluoro-2-methoxypyridine** in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

- Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

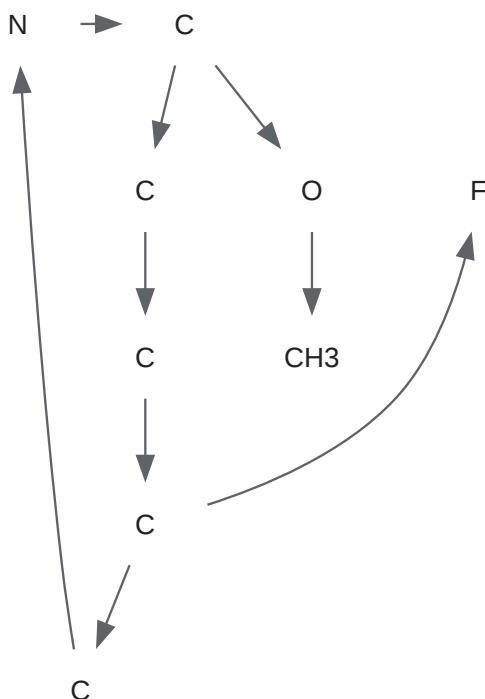
^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Objective: To determine the molecular weight and fragmentation pattern of **5-Fluoro-2-methoxypyridine**, confirming its elemental composition.

Instrumentation: Mass spectrometer with Electron Ionization (EI) source.

Sample Introduction:


- Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

Data Acquisition:

- Ionize the sample using a standard electron energy of 70 eV.
- Scan a mass range of approximately m/z 30-200.
- The molecular ion peak (M^+) is expected at m/z 127.

Visualizations

Molecular Structure

[Click to download full resolution via product page](#)

Caption: Molecular structure of **5-Fluoro-2-methoxypyridine**.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Fluoro-2-methoxypyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Molecular structure and weight of 5-Fluoro-2-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304894#molecular-structure-and-weight-of-5-fluoro-2-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com